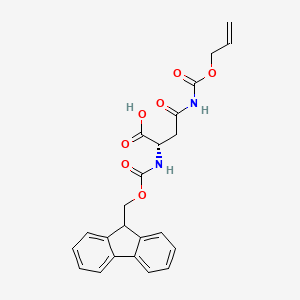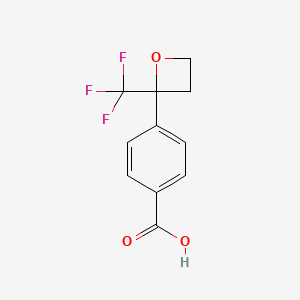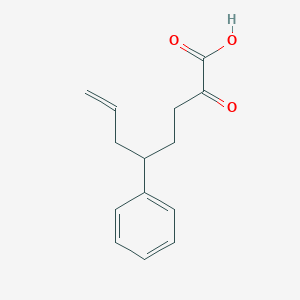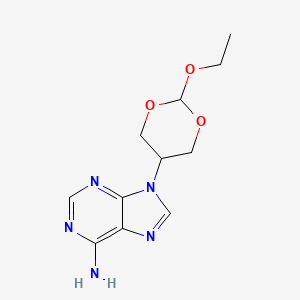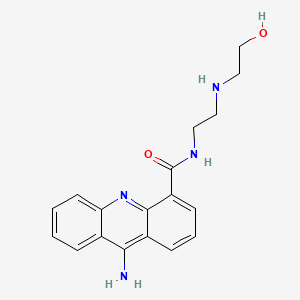
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is a synthetic compound known for its potential applications in medicinal chemistry, particularly in cancer research. This compound belongs to the class of acridine derivatives, which are known for their ability to intercalate into DNA and affect its function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- typically involves multiple steps One common method starts with the acridine core, which is then functionalized to introduce the carboxamide group at the 4-position The amino group at the 9-position is introduced through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure and function.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA repair.
Industry: The compound can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The primary mechanism of action of 4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- involves DNA intercalation. The compound inserts itself between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells.
相似化合物的比较
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-((2-hydroxyethyl)amino)ethyl)- is unique due to its specific functional groups, which enhance its ability to intercalate into DNA and inhibit topoisomerase enzymes. Compared to similar compounds, it may offer improved efficacy and reduced side effects in cancer therapy.
属性
CAS 编号 |
89459-30-3 |
|---|---|
分子式 |
C18H20N4O2 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
9-amino-N-[2-(2-hydroxyethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c19-16-12-4-1-2-7-15(12)22-17-13(16)5-3-6-14(17)18(24)21-9-8-20-10-11-23/h1-7,20,23H,8-11H2,(H2,19,22)(H,21,24) |
InChI 键 |
LGDNJXAZBBKQQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCNCCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


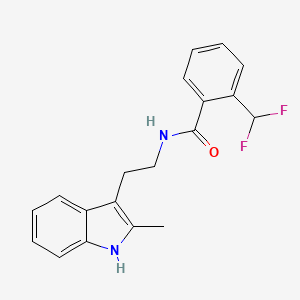

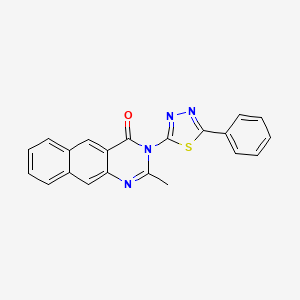
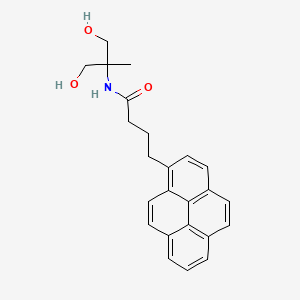

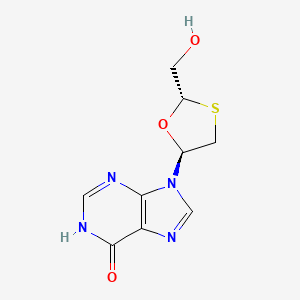
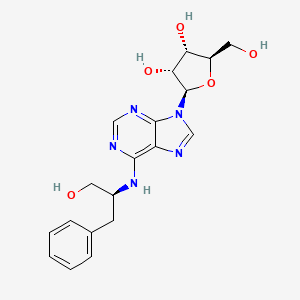
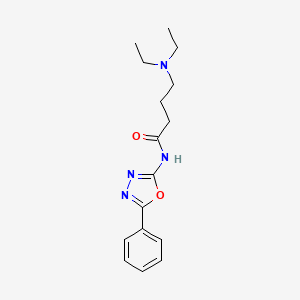
![2-((1-Methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetic acid](/img/structure/B12930028.png)
